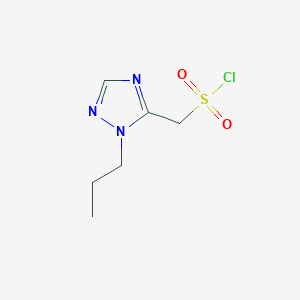
(1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride typically involves the reaction of (1-Propyl-1h-1,2,4-triazol-5-yl)methanamine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new ligands for catalysis and coordination chemistry .
Biology and Medicine
Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a valuable intermediate in drug discovery .
Industry
Industrially, this compound can be used in the production of agrochemicals and materials science. Its reactivity makes it suitable for the modification of polymers and the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. In biological systems, the triazole ring can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Propyl-1h-1,2,4-triazol-5-yl)methanamine
- (1-Propyl-1h-1,2,4-triazol-5-yl)methanol
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
What sets (1-Propyl-1h-1,2,4-triazol-5-yl)methanesulfonyl chloride apart from similar compounds is its sulfonyl chloride group, which imparts unique reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile intermediate in synthetic chemistry and valuable for various applications .
Propiedades
Fórmula molecular |
C6H10ClN3O2S |
|---|---|
Peso molecular |
223.68 g/mol |
Nombre IUPAC |
(2-propyl-1,2,4-triazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClN3O2S/c1-2-3-10-6(8-5-9-10)4-13(7,11)12/h5H,2-4H2,1H3 |
Clave InChI |
YYLIYRWLJRMAGM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=NC=N1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


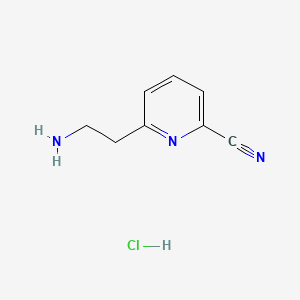
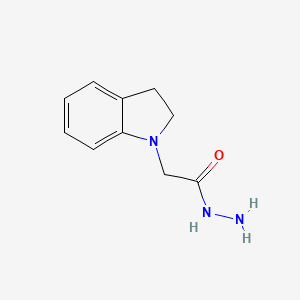

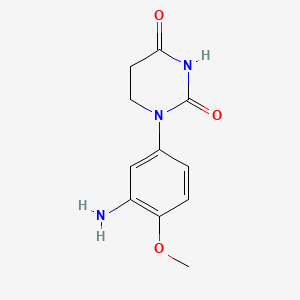

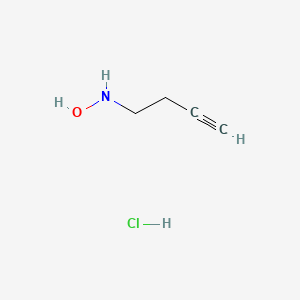
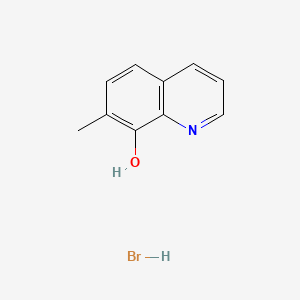
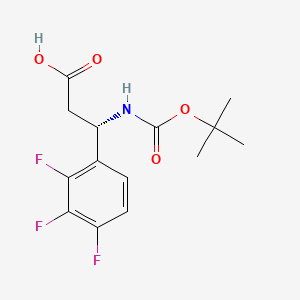
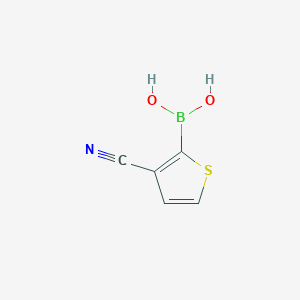
![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)
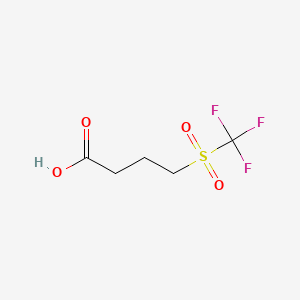
![5-[(2-Amino-2-ethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300263.png)
![Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300271.png)
